molecular formula C18H21N5O4 B2724446 2-butyl-9-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 942010-16-4

2-butyl-9-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2724446
CAS No.: 942010-16-4
M. Wt: 371.397
InChI Key: VDZSXMBUZLFPGJ-UHFFFAOYSA-N
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Description

2-butyl-9-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound belonging to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique structural features, including a butyl group, a dimethoxyphenyl group, and a purine core with an oxo group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butyl-9-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common approach is to start with a purine derivative, such as 6-chloropurine, and introduce the butyl and dimethoxyphenyl groups through nucleophilic substitution reactions. The oxo group can be introduced via oxidation reactions using reagents like potassium permanganate or chromium trioxide. The final step often involves the formation of the carboxamide group through amidation reactions using amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems. Key considerations in industrial production include the availability of starting materials, cost-effectiveness, and environmental impact of the reagents and solvents used.

Chemical Reactions Analysis

Types of Reactions

2-butyl-9-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxo groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or remove them entirely.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo derivatives, while reduction could produce hydroxylated compounds. Substitution reactions can result in a wide variety of functionalized derivatives.

Scientific Research Applications

2-butyl-9-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 2-butyl-9-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, altering their activity or function. For example, it may inhibit enzyme activity by occupying the active site or modulate receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 2-butyl-9-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxylate
  • 2-butyl-9-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-thioamide
  • 2-butyl-9-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-sulfonamide

Uniqueness

What sets 2-butyl-9-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide apart from similar compounds is its specific combination of functional groups and structural features. The presence of both butyl and dimethoxyphenyl groups, along with the oxo and carboxamide functionalities, imparts unique chemical and biological properties. These features may enhance its binding affinity to molecular targets, improve its solubility, or confer specific reactivity patterns.

Properties

IUPAC Name

2-butyl-9-(2,4-dimethoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O4/c1-4-5-6-13-20-14(16(19)24)15-17(21-13)23(18(25)22-15)11-8-7-10(26-2)9-12(11)27-3/h7-9H,4-6H2,1-3H3,(H2,19,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZSXMBUZLFPGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C2C(=N1)N(C(=O)N2)C3=C(C=C(C=C3)OC)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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